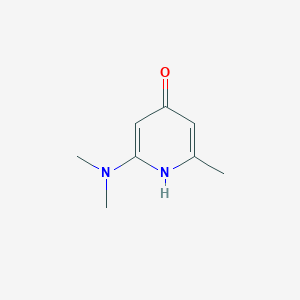
4-Pyridinol, 2-(dimethylamino)-6-methyl-
Overview
Description
4-Pyridinol, also known as 4-Pyridone, 4-Pyridol, 4-Hydroxypyridine, and γ-Hydroxypyridine, is an organic compound with the formula C5H5NO . It is a structurally diverse pyridinium salt that is quite familiar in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 4-Pyridinol consists of a pyridine ring with a hydroxyl group at the 4-position . The molecular formula is C5H5NO, and the molecular weight is 95.0993 .Physical And Chemical Properties Analysis
4-Pyridinol is a light brown to off-white solid . It has a density of 1.1418 (rough estimate), a melting point of 150-151 °C (lit.), and a boiling point of 230-235 °C/12 mmHg (lit.) . It is soluble in water .Mechanism of Action
The mechanism of action of 4-Pyridinol, 2-(dimethylamino)-6-methyl- is not fully understood. However, it is believed to act as a substrate for a variety of enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it is believed to act as an inhibitor of certain enzymes, including those involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pyridinol, 2-(dimethylamino)-6-methyl- are not fully understood. However, it is believed to have an effect on the metabolism of drugs and other compounds, as well as on the metabolism of proteins and nucleic acids. Additionally, it is believed to have an effect on the activity of certain enzymes, including those involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Pyridinol, 2-(dimethylamino)-6-methyl- in laboratory experiments include its availability and low cost. Additionally, it is a relatively non-toxic compound, making it safe to handle and use in laboratory experiments. The main limitation of using 4-Pyridinol, 2-(dimethylamino)-6-methyl- in laboratory experiments is that it is not very soluble in water, making it difficult to dissolve and use in solutions.
Future Directions
The future directions of 4-Pyridinol, 2-(dimethylamino)-6-methyl- research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research into its potential applications in drug synthesis and metabolism, as well as its potential use in the study of enzyme kinetics, drug metabolism, and metabolic pathways is needed. Additionally, further research into its potential use in the study of nucleic acid structure and function, as well as its potential use in the study of protein structure and function is needed. Finally, further research into its potential use as a substrate for a variety of enzymes is needed.
Scientific Research Applications
4-Pyridinol, 2-(dimethylamino)-6-methyl- is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and other pharmaceuticals. It has also been used in the study of enzyme kinetics, drug metabolism, and metabolic pathways. Additionally, it has been used in the study of nucleic acid structure and function, as well as in the study of protein structure and function.
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)-6-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(11)5-8(9-6)10(2)3/h4-5H,1-3H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJAXZNHYKVRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




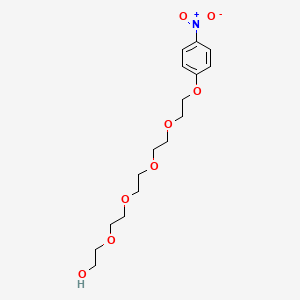
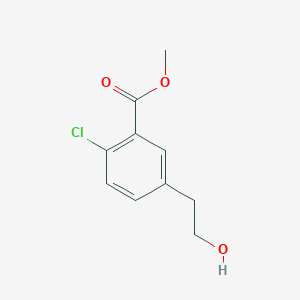
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
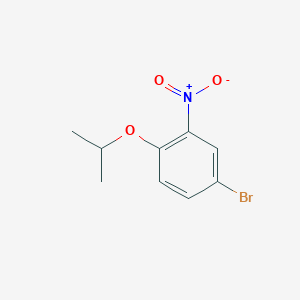

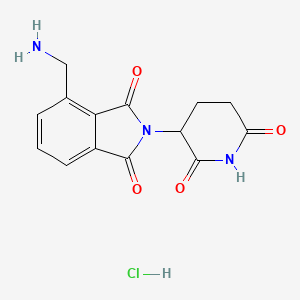

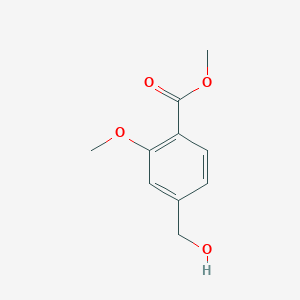
![7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B3179806.png)

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)

